N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride
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Overview
Description
N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further substituted with methyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine typically involves the reaction of 3-fluorobenzylamine with 2,4-dimethylpyrazole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring contributes to its overall stability and reactivity. The compound may modulate various biochemical pathways, leading to its observed effects in different biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4F-3-methyl-α-PVP (1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one)
Uniqueness
N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine stands out due to its unique combination of a fluorophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form further enhances its solubility and stability, making it more versatile for various applications compared to similar compounds.
Properties
Molecular Formula |
C12H15ClFN3 |
---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H14FN3.ClH/c1-9-7-15-16(2)12(9)14-8-10-4-3-5-11(13)6-10;/h3-7,14H,8H2,1-2H3;1H |
InChI Key |
XSIGYVXWPVYZHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
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